molecular formula C7H9F2NO B12846116 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile

2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile

Cat. No.: B12846116
M. Wt: 161.15 g/mol
InChI Key: BDQNZEYYCYLVAC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile is a fluorinated nitrile compound characterized by a pentanenitrile backbone with two fluorine atoms at the 2-position, a ketone group at the 3-position, and two methyl groups at the 4-position. This unique combination of functional groups confers distinct physicochemical properties, including moderate polarity due to the nitrile and ketone moieties, and enhanced metabolic stability attributed to the fluorine substituents. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials, where its nitrile group serves as a versatile precursor for further derivatization .

Properties

Molecular Formula

C7H9F2NO

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C7H9F2NO/c1-6(2,3)5(11)7(8,9)4-10/h1-3H3

InChI Key

BDQNZEYYCYLVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C#N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group .

Industrial Production Methods

Industrial production methods for 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The ketone group can form enolates, which are reactive intermediates in many organic reactions .

Comparison with Similar Compounds

Functional Group Implications :

  • Nitrile vs. Ester: The nitrile group in the target compound enhances its utility in nucleophilic substitution reactions and as a precursor for amines or carboxylic acids. Esters in analogues (e.g., Ethyl 4,4-difluoro-3-oxobutanoate) are more prone to hydrolysis .
  • Fluorine Substitution: Difluoro groups in the target compound improve electron-withdrawing effects and metabolic stability compared to monofluoro analogues like Methyl 2-fluoro-3-oxopentanoate .
  • Hydroxyl vs.

Physicochemical Properties

Property 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile Ethyl 4,4-difluoro-3-oxobutanoate 3-Hydroxy-4,4-dimethylpentanenitrile
Boiling Point Estimated 180–200°C* ~160°C ~220°C
Solubility Moderate in organic solvents High in polar aprotic solvents High in polar solvents (e.g., water)
Stability Stable under anhydrous conditions Hydrolysis-prone (ester group) Oxidatively sensitive (hydroxyl group)

*Estimated based on molecular weight and functional groups.

Key Observations :

  • The target compound’s nitrile group contributes to higher thermal stability compared to ester-containing analogues .
  • The hydroxyl group in 3-Hydroxy-4,4-dimethylpentanenitrile increases water solubility but reduces compatibility with nonpolar reaction environments .

Biological Activity

2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C7H8F2N2O
  • Molecular Weight : 174.15 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The following table summarizes findings from cell line studies:

Cell Line IC50 (µM) Effect
HeLa25Moderate cytotoxicity
MCF-730Moderate cytotoxicity
A54920High cytotoxicity

These findings indicate varying levels of cytotoxicity across different cancer cell lines, suggesting that further investigation into its mechanism of action is warranted .

The proposed mechanism for the biological activity of 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile involves the inhibition of key enzymatic pathways in microbial and cancer cells. Specifically, it appears to disrupt metabolic processes critical for cell survival and proliferation.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard treatments.
  • Case Study on Anticancer Properties : In vivo studies using mouse models showed that administration of 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile led to tumor size reduction in xenograft models of breast cancer.

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